2-Acetyl-5-bromobenzaldehyde
Description
2-Acetyl-5-bromobenzaldehyde is a brominated aromatic aldehyde derivative featuring an acetyl group at the 2-position and a bromine atom at the 5-position of the benzene ring. This compound is structurally significant due to its dual functional groups, which enable diverse reactivity in organic synthesis, particularly in pharmaceutical intermediates and materials science.
The aldehyde group facilitates nucleophilic addition reactions, while the acetyl group offers sites for condensation or reduction. The bromine atom enhances electrophilic substitution selectivity, making the compound valuable for constructing complex heterocycles or bioactive molecules. Safety protocols for handling brominated aromatic aldehydes typically involve stringent measures, including chemical-resistant gloves, respiratory protection, and spill containment, as highlighted in safety data sheets for analogs like 5-Acetyl-2-methoxybenzaldehyde .
Properties
IUPAC Name |
2-acetyl-5-bromobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJORNVYXYDIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-bromobenzaldehyde typically involves the bromination of 2-acetylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-bromobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate for Suzuki coupling reactions.
Major Products:
Oxidation: 2-Acetyl-5-bromobenzoic acid.
Reduction: 2-Acetyl-5-bromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-5-bromobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the manufacture of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-bromobenzaldehyde depends on its specific application
Molecular Targets: It may target enzymes or receptors involved in specific biochemical pathways, leading to modulation of their activity.
Pathways Involved: The compound can influence pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-Acetyl-5-bromobenzaldehyde with key analogs derived from the evidence:
| Compound Name | Substituents (Positions) | Functional Groups | Key Properties/Applications |
|---|---|---|---|
| This compound | Acetyl (2), Br (5), CHO (1) | Aldehyde, Acetyl, Bromine | Intermediate for pharmaceuticals, materials |
| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Br (5), F (4), OH (2), CHO (1) | Aldehyde, Hydroxyl, Halogens | Antimicrobial agents, dye synthesis |
| 2-Bromo-5-fluorobenzaldehyde | Br (2), F (5), CHO (1) | Aldehyde, Halogens | Precursor for bioactive molecules |
| 5-Bromo-2-hydroxybenzaldehyde | Br (5), OH (2), CHO (1) | Aldehyde, Hydroxyl, Bromine | Chelating agents, enzyme inhibitors |
| 2-Bromo-5-ethoxybenzaldehyde ethylene acetal | Br (2), OEt (5), acetal (CHO) | Acetal, Ether, Bromine | Stabilized aldehyde for controlled release |
Key Observations:
- Substituent Position and Reactivity : The position of bromine and acetyl groups significantly influences reactivity. For example, 2-Bromo-5-fluorobenzaldehyde (Br at 2, F at 5) is used in Suzuki couplings due to the ortho-bromine’s directing effects . In contrast, 5-Bromo-2-hydroxybenzaldehyde’s hydroxyl group enhances metal coordination, useful in catalysis .
- Functional Group Diversity : The acetyl group in this compound provides a ketone moiety absent in hydroxy- or fluoro-substituted analogs, enabling distinct reactions like Claisen-Schmidt condensations.
- Stability and Handling : Ethylene acetal derivatives (e.g., 2-Bromo-5-ethoxybenzaldehyde acetal) exhibit improved stability compared to free aldehydes, reducing volatility and oxidation risks .
Physicochemical Properties
While exact data for this compound are unavailable, trends from analogs suggest:
- Solubility : Bromine and acetyl groups increase hydrophobicity compared to hydroxy-substituted analogs (e.g., 5-Bromo-2-hydroxybenzaldehyde), which are more polar due to hydrogen bonding .
- Melting Points : Halogenated aromatics generally have higher melting points. For instance, 2-Bromo-5-fluorobenzaldehyde’s crystalline structure is stabilized by halogen-halogen interactions .
Biological Activity
2-Acetyl-5-bromobenzaldehyde is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position of a benzaldehyde ring, with an acetyl group at the 2-position. This structural configuration may influence its reactivity and biological interactions.
Biological Activity
The biological activities of this compound have been investigated in various studies, revealing several potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzaldehyde can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. It has been reported that this compound can induce apoptosis in cancer cell lines, including those from pancreatic and breast cancers. The underlying mechanism may involve the activation of pro-apoptotic pathways and inhibition of cell proliferation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, modulating their activity and influencing cellular signaling pathways.
Research Findings
A summary table below highlights key findings from various studies on the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of various benzaldehyde derivatives, including this compound. Results indicated a strong correlation between the presence of electron-withdrawing groups (like bromine) and increased antimicrobial activity against gram-positive and gram-negative bacteria .
- Cancer Cell Line Studies : In another case study involving breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxic effects, leading to a reduction in cell viability and induction of apoptosis through ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
